

An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

Cat. No.: B131931

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This technical guide provides a comprehensive overview of the chemical and physical properties of **(S)-5-Phenylmorpholin-2-one**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical data sources to ensure accuracy and relevance.

Chemical Identity and Structure

(S)-5-Phenylmorpholin-2-one is a chiral organic compound belonging to the morpholinone class. Its structure consists of a morpholine ring with a phenyl group at the 5-position and a ketone at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center where the phenyl group is attached.

Identifier	Value
IUPAC Name	(5S)-5-phenyl-2-morpholinone
CAS Number	144896-92-4[1][2][3]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ [1][2][3]
Molecular Weight	177.20 g/mol [2][3]
Canonical SMILES	C1C(NCC(=O)O1)C2=CC=CC=C2[1]
Isomeric SMILES	C1--INVALID-LINK--C2=CC=CC=C2[1]
InChI Key	CMYHFJFAHHKICH-SECBINFHSA-N[1]
MDL Number	MFCD00269693[3]
Synonyms	(5S)-5-Phenylmorpholin-2-one, (S)-5-Phenylmorpholin-2-one, (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **(S)-5-Phenylmorpholin-2-one**. These properties are crucial for understanding its behavior in various experimental and biological settings.

Table 2.1: Physical Properties

Property	Value
Physical Form	Solid
Boiling Point	364.33 °C at 760 mmHg[1]
Density	1.149 g/cm ³ [1]
Flash Point	174.141 °C[1]
Refractive Index	1.535[1]
Vapor Pressure	0 mmHg at 25°C[1]

Table 2.2: Chemical and Computational Properties

Property	Value
pKa	6.14 ± 0.40 (Predicted)[1]
LogP	0.8741 to 1.20290[1][2]
Topological Polar Surface Area (TPSA)	38.33 Å²[1][2]
Hydrogen Bond Donor Count	1[1][2]
Hydrogen Bond Acceptor Count	3[1][2]
Rotatable Bond Count	1[1][2]
Exact Mass	177.078978594[1]
Complexity	187[1]

Safety and Handling

(S)-5-Phenylmorpholin-2-one is classified with the GHS07 pictogram, indicating that it can be harmful. Appropriate safety precautions should be taken when handling this compound.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Conditions:

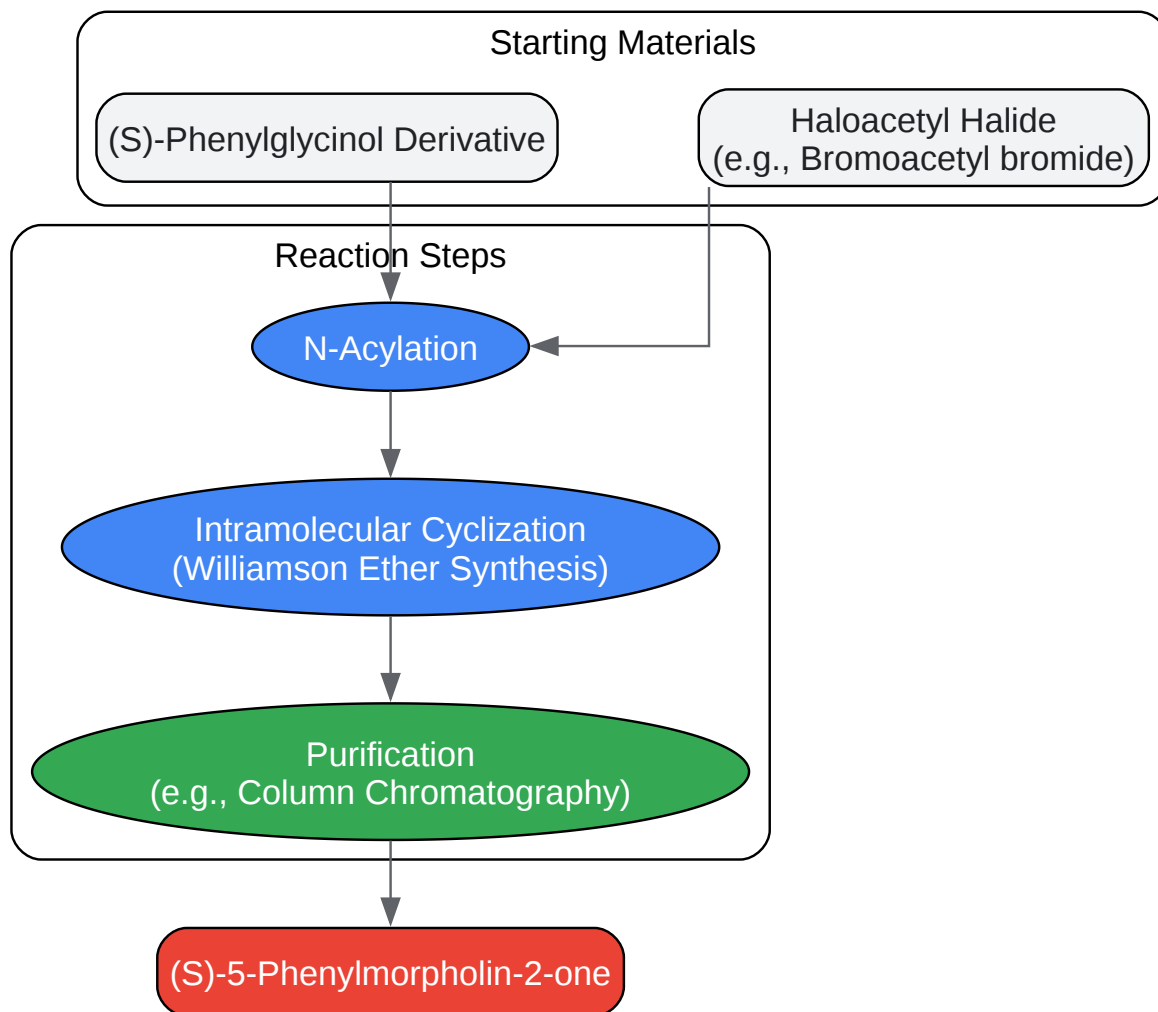
- Store in a dark place.^{[1][3]}
- Keep sealed in a dry environment.^{[1][3]}
- For long-term stability, store in a freezer under -20°C.^{[1][3]}

Experimental Protocols

While a specific, detailed synthesis protocol for **(S)-5-Phenylmorpholin-2-one** is not readily available in the provided search results, a general synthetic approach for related phenylmorpholine structures can be inferred. The synthesis of similar scaffolds, such as 2-phenylmorpholines, often involves the cyclization of an amino alcohol precursor.

Generalized Synthesis Workflow:

A plausible synthetic route could involve the reaction of an (S)-2-amino-1-phenylethanol derivative with a suitable two-carbon electrophile that can form the lactone ring. An alternative approach found for related structures involves the deprotection and cyclization of a protected amino acid derivative. For instance, the synthesis of (S)-2-phenylmorpholine involves the deprotection of a Boc-protected precursor using HCl in dioxane, followed by basification to yield the final product.^[4]



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A generalized synthetic workflow for (S)-5-Phenylmorpholin-2-one.

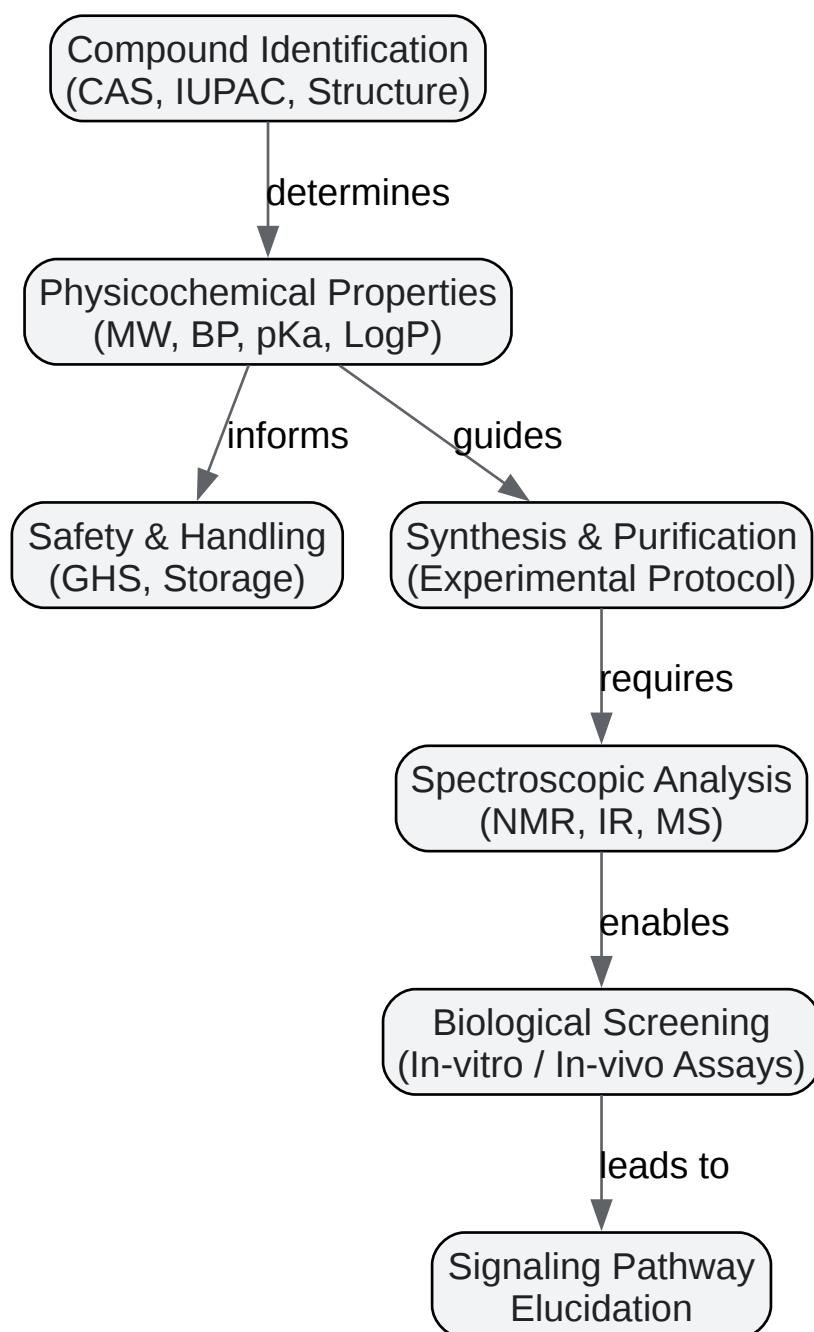
Spectral Data

Specific ^1H NMR, ^{13}C NMR, and IR spectral data for **(S)-5-Phenylmorpholin-2-one** are not available in the public domain search results. Researchers requiring this data are advised to consult commercial supplier documentation, which may provide a Certificate of Analysis (COA) with this information upon request, or to perform their own analytical characterization.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of **(S)-5-Phenylmorpholin-2-one**. However, the broader class of phenylmorpholine and morpholinone derivatives has been investigated for various pharmacological activities. For example, certain 5-phenylmorpholine derivatives, which share a core structural motif, are known to act as opioid receptor modulators. [5][6] Additionally, other heterocyclic compounds containing a morpholine ring have been explored for their potential in treating a range of conditions. The lack of specific data for **(S)-5-Phenylmorpholin-2-one** itself suggests it may be a novel compound for biological screening or used primarily as a chiral building block in the synthesis of more complex molecules.

The logical relationship for investigating a novel compound like **(S)-5-Phenylmorpholin-2-one** is outlined below.



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